molecular formula C12H10N4O2 B14602345 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one CAS No. 60723-64-0

3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one

Cat. No.: B14602345
CAS No.: 60723-64-0
M. Wt: 242.23 g/mol
InChI Key: RMOHKLKWLXUHKA-UHFFFAOYSA-N
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Description

3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran moiety. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one typically involves the cycloaddition of nitriles and azides to form the tetrazole ring. This reaction is often carried out under mild conditions using catalysts such as triethyl orthoformate and sodium azide . The benzopyran moiety can be introduced through various organic synthesis techniques, including the use of aldehydes and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using eco-friendly approaches. These methods often utilize water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and benzopyran derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific receptors and enzymes. This interaction can lead to the inhibition of certain biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is unique due to its combination of the tetrazole ring and benzopyran moiety.

Properties

CAS No.

60723-64-0

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-[2-(2H-tetrazol-5-yl)ethyl]chromen-4-one

InChI

InChI=1S/C12H10N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-4,7H,5-6H2,(H,13,14,15,16)

InChI Key

RMOHKLKWLXUHKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)CCC3=NNN=N3

Origin of Product

United States

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